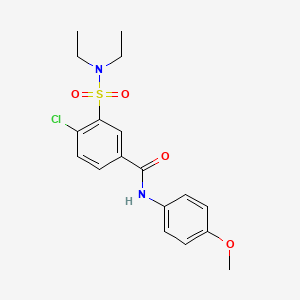
N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide
Overview
Description
N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide is an organic compound belonging to the class of benzamides It contains a benzamide moiety that is N-linked to a benzyl group, with additional chloro and diethylsulfamoyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .
Industrial Production Methods
Industrial production of benzamide derivatives often employs similar condensation reactions, utilizing catalysts and optimized reaction conditions to achieve high efficiency and scalability. The use of ultrasonic irradiation and recoverable catalysts makes the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the benzyl group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the carbonyl group in the benzamide moiety.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: It serves as an intermediate in the synthesis of other chemical compounds used in various industrial applications
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it may act on enzymes such as carbonic anhydrase, influencing their activity and thereby affecting various physiological processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamides: These compounds share the benzamide moiety linked to a benzyl group but may have different substituents.
Benzenesulfonamides: Compounds containing a sulfonamide group attached to a benzene ring.
Phenylacetamide Sulphonamides: These compounds have a phenylacetamide moiety with sulfonamide substituents.
Uniqueness
N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide is unique due to its specific combination of chloro and diethylsulfamoyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-3-21(4-2)25(23,24)17-12-15(10-11-16(17)19)18(22)20-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEOMODVXXTIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-BROMOPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B3575413.png)
![1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-bromophenyl)methyl]piperazine](/img/structure/B3575425.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B3575426.png)
![1-[(NAPHTHALEN-1-YL)METHYL]-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3575442.png)

![1-[(3,4-dimethoxyphenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B3575453.png)

![4-fluoro-N-[7-[(4-fluorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide](/img/structure/B3575462.png)
![2-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3575469.png)
![2-{[1,1'-BIPHENYL]-2-YL}-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE](/img/structure/B3575482.png)

![2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3575496.png)

